molecular formula C20H16ClN3O2S B7744266 4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No. B7744266
M. Wt: 397.9 g/mol
InChI Key: OROIKBJZSNJLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : A study found that derivatives of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine, similar to your compound, act as potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential as antifolate cancer therapeutics (Gangjee et al., 2008).

  • Synthesis and Structural Analysis : Research focused on synthesizing and analyzing the crystal structure of similar compounds, contributing to understanding their chemical properties and potential for further development in medicinal chemistry (Ming & South, 2004).

  • Comparison with Positionally Isomeric Compounds : A study synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and compared their properties with positionally isomeric compounds. The differences were reflected in their electronic spectra and biological activities, highlighting the significance of sulfur atom positioning in these compounds (Zadorozhny et al., 2010).

  • Protein Kinase CK2 Inhibitors : An extension of research work identified new ATP-competitive CK2 inhibitors among 4-aminothieno[2,3-d]pyrimidine derivatives. This study contributed to understanding the structure-activity relationships and potential therapeutic applications of these compounds (Ostrynska et al., 2016).

  • Antifungal Activities : Another study synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines and evaluated their antifungal activities, showing potential applications in agriculture or medicine (Konno et al., 1989).

properties

IUPAC Name

4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S.ClH/c1-12-21-18(23-15-9-7-14(8-10-15)20(24)25)16-11-17(26-19(16)22-12)13-5-3-2-4-6-13;/h2-11H,1H3,(H,24,25)(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIKBJZSNJLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Reactant of Route 2
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Reactant of Route 3
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Reactant of Route 4
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Reactant of Route 6
4-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

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